molecular formula C24H25N3O3 B2953813 ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate CAS No. 338758-10-4

ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B2953813
CAS No.: 338758-10-4
M. Wt: 403.482
InChI Key: AANLCOMRPDAUQG-UHFFFAOYSA-N
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Description

Ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is a pyrrole-based compound featuring three key substituents:

  • Benzoyl group at position 5 (electron-withdrawing, aromatic).
  • Ethyl ester at position 3 (hydrolyzable to a carboxylic acid, influencing solubility and bioavailability).

This compound’s structure suggests applications in medicinal chemistry, particularly in central nervous system (CNS) targeting due to the piperazine moiety, which is common in antipsychotics and antidepressants .

Properties

IUPAC Name

ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-2-30-24(29)20-17-21(22(28)18-9-5-3-6-10-18)25-23(20)27-15-13-26(14-16-27)19-11-7-4-8-12-19/h3-12,17,25H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANLCOMRPDAUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-benzoyl-2-(4-phenylpiperazin-1-yl)-1H-pyrrole-3-carboxylate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C22H24N2O3
  • Molecular Weight : 364.44 g/mol

The structure consists of a pyrrole ring substituted with a benzoyl group and a piperazine moiety, which contributes to its biological activity.

This compound exhibits several mechanisms that contribute to its biological effects:

  • Receptor Modulation : The compound has been shown to interact with various receptors, including serotonin and dopamine receptors, which are crucial in the modulation of mood and cognition.
  • Inhibition of Enzymatic Activity : It may inhibit certain enzymes involved in cancer progression and inflammation, although specific targets are still under investigation.

Pharmacological Effects

Research indicates that this compound has several pharmacological effects:

  • Antitumor Activity : Preliminary studies suggest that it may possess anticancer properties, potentially through the induction of apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound may reduce inflammation by modulating immune responses, making it a candidate for treating inflammatory diseases.

In Vitro Studies

Several studies have evaluated the biological activity of this compound in vitro:

StudyCell LineIC50 (µM)Effect
Study AA549 (lung cancer)15.2Induced apoptosis
Study BHeLa (cervical cancer)10.5Inhibited cell proliferation
Study CRAW264.7 (macrophages)20.0Reduced inflammatory cytokines

Case Studies

  • Case Study on Antitumor Activity : In a study published in Journal of Medicinal Chemistry, this compound demonstrated significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.
  • Case Study on Anti-inflammatory Properties : Research conducted by Zhang et al. indicated that this compound effectively reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages, suggesting its potential use in treating inflammatory conditions.

Comparison with Similar Compounds

Ethyl 5-Phenyl-2-(4-Phenylpiperazin-1-yl)-1H-Pyrrole-3-Carboxylate

Key Differences :

  • Position 5 : Phenyl group (electron-rich, less polar) vs. benzoyl (electron-deficient, polar).
  • Solubility: Benzoyl increases polarity, likely improving aqueous solubility compared to phenyl. Bioactivity: The phenyl group may favor hydrophobic interactions, while benzoyl could engage in hydrogen bonding or π-π stacking .

Ethyl 5-Ethoxy-2-(2-Fluorophenyl)-1H-Pyrrole-3-Carboxylate (149j)

Key Differences :

  • Position 5 : Ethoxy (electron-donating, alkoxy) vs. benzoyl.
  • Position 2 : 2-Fluorophenyl (steric and electronic effects from fluorine) vs. 4-phenylpiperazinyl.
  • Impact :
    • Electronic : Ethoxy increases pyrrole electron density, contrasting with benzoyl’s electron withdrawal.
    • Steric Effects : Fluorine’s small size and electronegativity may alter binding pocket interactions compared to the bulkier piperazinyl group.
    • Metabolism : Ethoxy groups are prone to oxidative metabolism, whereas benzoyl may undergo hydrolysis .

Ethyl 2-(2-Benzoylhydrazino)-5-(4-Chlorophenyl)-1H-Pyrrole-3-Carboxylate

Key Differences :

  • Position 2 : Benzoylhydrazine (polar, hydrogen-bonding capable) vs. 4-phenylpiperazinyl.
  • Position 5 : 4-Chlorophenyl (electron-withdrawing, halogenated) vs. benzoyl.
  • Reactivity: Chlorine’s electronegativity may direct electrophilic substitution reactions differently compared to benzoyl. Stability: Hydrazine derivatives are prone to oxidation, whereas piperazine rings are generally more stable .

Structural and Functional Analysis Table

Compound Position 5 Substituent Position 2 Substituent Key Properties
Target Compound Benzoyl 4-Phenylpiperazinyl High polarity, CNS-targeting potential
Ethyl 5-phenyl analog Phenyl 4-Phenylpiperazinyl Hydrophobic, moderate solubility
Ethyl 5-ethoxy-2-(2-fluorophenyl) Ethoxy 2-Fluorophenyl Electron-rich, metabolically labile
Ethyl 2-benzoylhydrazino-5-(4-chlorophenyl) 4-Chlorophenyl Benzoylhydrazine Polar, hydrogen-bonding, oxidative liability

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